Cas no 2229413-25-4 (3-methyl-4-(methylsulfanyl)but-1-yne)

3-methyl-4-(methylsulfanyl)but-1-yne 化学的及び物理的性質
名前と識別子
-
- 3-methyl-4-(methylsulfanyl)but-1-yne
- 2229413-25-4
- AKOS040806883
- SCHEMBL1017339
- EN300-1767789
-
- インチ: 1S/C6H10S/c1-4-6(2)5-7-3/h1,6H,5H2,2-3H3
- InChIKey: IUAXRKJSKVTUEI-UHFFFAOYSA-N
- ほほえんだ: S(C)CC(C#C)C
計算された属性
- せいみつぶんしりょう: 114.05032149g/mol
- どういたいしつりょう: 114.05032149g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 7
- 回転可能化学結合数: 2
- 複雑さ: 77.4
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 25.3Ų
3-methyl-4-(methylsulfanyl)but-1-yne 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1767789-0.05g |
3-methyl-4-(methylsulfanyl)but-1-yne |
2229413-25-4 | 0.05g |
$1056.0 | 2023-09-20 | ||
Enamine | EN300-1767789-10.0g |
3-methyl-4-(methylsulfanyl)but-1-yne |
2229413-25-4 | 10g |
$5405.0 | 2023-06-03 | ||
Enamine | EN300-1767789-0.25g |
3-methyl-4-(methylsulfanyl)but-1-yne |
2229413-25-4 | 0.25g |
$1156.0 | 2023-09-20 | ||
Enamine | EN300-1767789-5.0g |
3-methyl-4-(methylsulfanyl)but-1-yne |
2229413-25-4 | 5g |
$3645.0 | 2023-06-03 | ||
Enamine | EN300-1767789-2.5g |
3-methyl-4-(methylsulfanyl)but-1-yne |
2229413-25-4 | 2.5g |
$2464.0 | 2023-09-20 | ||
Enamine | EN300-1767789-5g |
3-methyl-4-(methylsulfanyl)but-1-yne |
2229413-25-4 | 5g |
$3645.0 | 2023-09-20 | ||
Enamine | EN300-1767789-1g |
3-methyl-4-(methylsulfanyl)but-1-yne |
2229413-25-4 | 1g |
$1256.0 | 2023-09-20 | ||
Enamine | EN300-1767789-0.5g |
3-methyl-4-(methylsulfanyl)but-1-yne |
2229413-25-4 | 0.5g |
$1207.0 | 2023-09-20 | ||
Enamine | EN300-1767789-1.0g |
3-methyl-4-(methylsulfanyl)but-1-yne |
2229413-25-4 | 1g |
$1256.0 | 2023-06-03 | ||
Enamine | EN300-1767789-0.1g |
3-methyl-4-(methylsulfanyl)but-1-yne |
2229413-25-4 | 0.1g |
$1106.0 | 2023-09-20 |
3-methyl-4-(methylsulfanyl)but-1-yne 関連文献
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Jang-Yeon Hwang,Chong S. Yoon,Ilias Belharouak,Yang-Kook Sun J. Mater. Chem. A, 2016,4, 17952-17959
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
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Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
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9. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218
3-methyl-4-(methylsulfanyl)but-1-yneに関する追加情報
Introduction to 3-methyl-4-(methylsulfanyl)but-1-yne (CAS No: 2229413-25-4)
3-methyl-4-(methylsulfanyl)but-1-yne, identified by its Chemical Abstracts Service number 2229413-25-4, is a specialized organic compound that has garnered attention in the field of medicinal chemistry and synthetic organic chemistry. This alkyne derivative features a unique structural motif, combining a triple bond with a methylsulfanyl (thioether) substituent, which makes it a promising candidate for further chemical investigation and potential applications in drug discovery.
The molecular structure of 3-methyl-4-(methylsulfanyl)but-1-yne consists of a four-carbon chain with a terminal alkyne group at the first carbon and a methylsulfanyl group at the fourth carbon. This configuration imparts distinct electronic and steric properties to the molecule, which can be exploited in various chemical reactions and interactions. The presence of the triple bond enhances the compound's reactivity, making it suitable for palladium-catalyzed cross-coupling reactions, while the thioether moiety can participate in nucleophilic substitution reactions and coordinate with transition metals.
In recent years, there has been growing interest in exploring the pharmacological potential of sulfur-containing heterocycles and derivatives. The methylsulfanyl group in 3-methyl-4-(methylsulfanyl)but-1-yne is particularly noteworthy, as sulfur-based compounds have shown promise in various biological contexts. For instance, thioethers have been reported to exhibit antimicrobial, anti-inflammatory, and anticancer activities. The structural framework of this compound may serve as a scaffold for designing novel therapeutic agents by leveraging its ability to undergo functionalization at multiple sites.
One of the most compelling aspects of 3-methyl-4-(methylsulfanyl)but-1-yne is its versatility in synthetic chemistry. The triple bond can be selectively modified through hydrogenation or oxidation to yield different functionalized products, while the thioether group can be further derivatized to introduce additional pharmacophores. This flexibility makes it an attractive building block for medicinal chemists seeking to develop new molecules with tailored biological activities.
Recent studies have highlighted the importance of alkyne-based intermediates in the synthesis of complex natural products and drug candidates. The reactivity of alkynes allows for efficient construction of carbon-carbon bonds, which is crucial for creating diverse molecular architectures. In particular, 3-methyl-4-(methylsulfanyl)but-1-yne could be employed in constructing more elaborate scaffolds by employing transition-metal-catalyzed reactions such as Sonogashira coupling or Buchwald-Hartwig coupling.
The potential applications of 3-methyl-4-(methylsulfanyl)but-1-yne extend beyond academic research. Its unique structural features suggest utility in industrial processes where precise control over molecular architecture is essential. For example, pharmaceutical companies may explore its use as an intermediate in large-scale synthesis of bioactive molecules. Additionally, its stability under various reaction conditions makes it a viable candidate for use in multi-step synthetic routes without significant degradation.
In conclusion, 3-methyl-4-(methylsulfanyl)but-1-yne (CAS No: 2229413-25-4) represents a fascinating compound with significant potential in both academic research and industrial applications. Its structural features, reactivity patterns, and pharmacological relevance make it a valuable asset for chemists working in medicinal chemistry and synthetic organic chemistry. As research continues to uncover new methodologies for functionalizing this molecule, its role as a building block for novel therapeutic agents is likely to expand further.
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